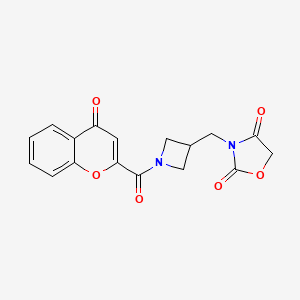

3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-(4-oxochromene-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6/c20-12-5-14(25-13-4-2-1-3-11(12)13)16(22)18-6-10(7-18)8-19-15(21)9-24-17(19)23/h1-5,10H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVOTBODQDCFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)CN4C(=O)COC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Chromone derivatives, a key structural component of this compound, have been associated with a wide range of biological activities, including anti-inflammatory, antiplatelet, anticancer, antimicrobial, antiobesity, and activities related to the central nervous system.

Mode of Action

It’s known that chromone derivatives can interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Chromone derivatives have been known to interact with various biochemical pathways, leading to a range of biological effects.

Pharmacokinetics

The presence of the chromone moiety could potentially influence these properties, as chromones are known to have good solubility in water, which could impact their bioavailability.

Biological Activity

The compound 3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione represents a novel class of bioactive molecules that have gained attention due to their potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- Molecular Formula: C₁₄H₁₃N₃O₅

- Molecular Weight: 303.27 g/mol

- CAS Number: 1251563-58-2

The compound contains an oxazolidine ring, which is known for its role in various biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

-

Enzyme Inhibition:

- The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways and cancer progression. For example, it may interact with cyclooxygenase enzymes (COX), which are crucial in the biosynthesis of prostaglandins involved in inflammation .

- Antioxidant Activity:

- Cell Cycle Modulation:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have demonstrated that the compound possesses significant antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The IC50 values observed range from 10 to 30 µM, indicating a promising therapeutic index for further development .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated the cytotoxic effects on MCF-7 cells | Showed a dose-dependent inhibition of cell growth with IC50 values around 15 µM |

| Study 2 | Investigated antimicrobial activity against Staphylococcus aureus | Demonstrated significant inhibition with an MIC of 8 µg/mL |

| Study 3 | Assessed anti-inflammatory effects in vitro | Reduced COX enzyme activity by approximately 40% at higher concentrations |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The compound’s activity and stability are influenced by its heterocyclic cores. Key comparisons include:

Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione

- Structural Difference : Oxazolidinedione contains oxygen in the ring, while thiazolidinedione substitutes oxygen with sulfur.

- Biological Implications : Thiazolidinediones (e.g., compounds in –7) are often used as dual inhibitors (e.g., α-glucosidase and protein tyrosine phosphatase 1B), whereas oxazolidinediones may target different enzymes, such as proteases or kinases .

Azetidine vs. Larger Rings

Substituent Variations

Substituents on the azetidine and oxazolidinedione rings significantly alter physicochemical and biological properties:

*Estimated based on structural similarity to (C20H19N5O4, MW 393.4).

Spectral and Physical Properties

While spectral data for the target compound are unavailable, analogs provide insights:

- Melting Points : Oxazolidinedione derivatives typically melt between 170–280°C (e.g., 228–230°C for coumarin-linked thiazolidinediones in ).

- NMR Signatures : The azetidine methylene group (δ 3.5–4.5 ppm) and oxazolidinedione carbonyls (δ 170–175 ppm in ¹³C NMR) are characteristic .

- IR Spectra: Strong carbonyl stretches (~1750 cm⁻¹ for oxazolidinedione, ~1680 cm⁻¹ for chromenone) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and how do reaction conditions influence yield?

- Methodology : Key steps include (i) condensation of 4-oxo-4H-chromene-2-carboxylic acid with azetidine derivatives using coupling agents (e.g., DCC/DMAP), (ii) functionalization of the azetidin-3-ylmethyl group via alkylation or reductive amination, and (iii) cyclization with oxazolidine-2,4-dione precursors. Solvent choice (e.g., DMF or toluene) and catalysts (e.g., palladium for cross-coupling) critically affect reaction efficiency .

- Yield Optimization : Temperature control (80–120°C) and stoichiometric ratios (1:1.2 for chromene:azetidine) are critical. Purification via recrystallization (ethanol/water mixtures) or column chromatography improves purity (>95%) .

Q. How is structural confirmation achieved for intermediates and the final compound?

- Analytical Techniques :

- NMR : and NMR verify regiochemistry (e.g., chromene carbonyl at δ 170–175 ppm, oxazolidine-dione protons at δ 4.5–5.0 ppm) .

- IR : C=O stretches (1650–1750 cm) confirm ketone and dione groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]) with <2 ppm error .

Q. What are the preliminary biological screening protocols for this compound?

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Kinase or protease inhibition assays (IC values) using fluorescence-based substrates .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., bacterial topoisomerases or kinases). Focus on hydrogen bonding with the oxazolidine-dione moiety .

- QSAR Analysis : Develop models correlating substituent electronegativity (e.g., chromene substituents) with antimicrobial potency .

Q. What strategies resolve contradictory data in biological activity across similar compounds?

- Case Study : Discrepancies in MIC values for chromene-azetidine hybrids may arise from:

- Solubility Issues : Use logP calculations (e.g., ACD/Labs) to optimize hydrophilicity .

- Metabolic Stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation .

- Statistical Validation : Apply ANOVA to compare biological replicates and identify outliers .

Q. What mechanistic insights explain the compound’s reactivity under photolytic or oxidative conditions?

- Experimental Design :

- Photodegradation : Expose to UV-Vis light (300–400 nm) and monitor decomposition via HPLC. Chromene’s conjugated system may enhance stability .

- Oxidative Stress Tests : Use HO or Fenton’s reagent to evaluate radical scavenging potential, linked to the dione moiety’s redox activity .

Q. How can reaction fundamentals improve scalability without compromising stereochemical integrity?

- Process Chemistry :

- Continuous Flow Synthesis : Minimize epimerization risks during azetidine ring formation by controlling residence time and temperature .

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction in critical steps .

Methodological Guidelines

Q. What are best practices for handling air/moisture-sensitive intermediates during synthesis?

- Protocol :

- Use Schlenk lines or gloveboxes for azetidine coupling steps.

- Activate molecular sieves (3Å) in DMF to scavenge trace water .

Q. How to address low yields in the final cyclization step?

- Troubleshooting :

- Solvent Optimization : Switch from DMF to THF for milder conditions.

- Base Selection : Replace NaH with DBU to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.